molecular formula C28H25N3O2S B329914 3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE

3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE

Cat. No.: B329914
M. Wt: 467.6 g/mol
InChI Key: WNVSIACWKPOAQP-MHOPBUKQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE is a complex organic compound with a unique structure that combines elements of thiazolidine, indole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the indole moiety and the phenyl groups. Common reagents used in these reactions include ethylphenylamine, thioamides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen or alkyl groups to the phenyl rings.

Scientific Research Applications

3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethylphenyl)-N’-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide
  • 3-(4-ethylphenyl)-N’-(1-naphthylmethylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

Compared to similar compounds, 3-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)IMINO]-5-(1-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-1,3-THIAZOLAN-4-ONE stands out due to its unique combination of thiazolidine, indole, and phenyl groups. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H25N3O2S

Molecular Weight

467.6 g/mol

IUPAC Name

(5Z)-3-(4-ethylphenyl)-2-(4-ethylphenyl)imino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25N3O2S/c1-4-18-10-14-20(15-11-18)29-28-31(21-16-12-19(5-2)13-17-21)27(33)25(34-28)24-22-8-6-7-9-23(22)30(3)26(24)32/h6-17H,4-5H2,1-3H3/b25-24-,29-28?

InChI Key

WNVSIACWKPOAQP-MHOPBUKQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/S2)C5=CC=C(C=C5)CC

SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C5=CC=C(C=C5)CC

Canonical SMILES

CCC1=CC=C(C=C1)N=C2N(C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)S2)C5=CC=C(C=C5)CC

Origin of Product

United States

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